molecular formula C20H18N2O5 B14182992 N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine CAS No. 918440-77-4

N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine

Cat. No.: B14182992
CAS No.: 918440-77-4
M. Wt: 366.4 g/mol
InChI Key: PYQKGZVGSKWTJL-SFHVURJKSA-N
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Description

N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine is a chemical compound with the molecular formula C20H18N2O5 It is a derivative of L-tyrosine, an amino acid, and contains a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine typically involves the reaction of quinoline derivatives with L-tyrosine. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . The reaction conditions often include heating the reactants under reflux in a suitable solvent, such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    L-Tyrosine: The parent amino acid with different biological functions.

    Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.

Uniqueness

N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine is unique due to its combination of a quinoline moiety with an amino acid, providing a versatile scaffold for drug development and other applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for scientific research.

Properties

CAS No.

918440-77-4

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(quinolin-3-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C20H18N2O5/c23-16-7-5-13(6-8-16)10-18(19(24)25)22-20(26)27-12-14-9-15-3-1-2-4-17(15)21-11-14/h1-9,11,18,23H,10,12H2,(H,22,26)(H,24,25)/t18-/m0/s1

InChI Key

PYQKGZVGSKWTJL-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)COC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)COC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

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